Copper(II) sulfide (CuS, covellite) is a p-type semiconductor characterized by its metallic-like electrical conductivity, high theoretical electrochemical capacity, and distinctive optical properties. Unlike many conventional metal oxides, CuS features a high density of valence band free carriers, which imparts a strong Localized Surface Plasmon Resonance (LSPR) in the near-infrared (NIR) region[1]. In industrial and laboratory procurement, CuS is primarily sourced as a high-performance conversion cathode material for advanced batteries, a highly conductive co-catalyst, and a shelf-stable precursor for the controlled thermal synthesis of non-stoichiometric copper chalcogenides [2].
Attempting to substitute Copper(II) sulfide (CuS) with Copper(I) sulfide (Cu2S) or Copper(II) oxide (CuO) fundamentally compromises device performance and manufacturing reproducibility. In energy storage applications, replacing CuS with Cu2S results in a 40% reduction in theoretical capacity and a lower operating voltage, effectively halving the energy density [1]. Furthermore, directly procured Cu2S suffers from poor room-temperature shelf stability, slowly oxidizing or converting back to CuS over time, which introduces batch-to-batch inconsistencies in precursor workflows[2]. Substituting with CuO is equally problematic for optoelectronic and photothermal applications, as CuO is an insulator/semiconductor that entirely lacks the near-infrared localized surface plasmon resonance (LSPR) intrinsic to CuS[3].
CuS provides a theoretical discharge capacity of 561 mAh/g and an operating potential of ~2.1 V, yielding an energy density of 1178 Wh/kg. In contrast, substituting with Cu2S offers only 337 mAh/g at ~1.7 V, resulting in a much lower energy density of 573 Wh/kg [1].
| Evidence Dimension | Theoretical energy density and discharge capacity |
| Target Compound Data | 561 mAh/g capacity at ~2.1 V (1178 Wh/kg) |
| Comparator Or Baseline | Cu2S yields 337 mAh/g at ~1.7 V (573 Wh/kg) |
| Quantified Difference | 66% higher specific capacity and 105% higher energy density |
| Conditions | Lithium-ion conversion battery cathode evaluation |
Dictates the choice of cathode material for next-generation, high-capacity conversion batteries.
For applications requiring rapid electron transport without excessive carbon loading, CuS exhibits metallic-like electrical conductivity of approximately 10^3 S/cm. This is significantly higher than Cu2S, which demonstrates a conductivity range of only 5 to 140 S/cm[1].
| Evidence Dimension | Electrical conductivity |
| Target Compound Data | ~10^3 S/cm (metallic-like) |
| Comparator Or Baseline | Cu2S yields 5 to 140 S/cm |
| Quantified Difference | Up to 2 orders of magnitude (100x) higher conductivity |
| Conditions | Solid-state electrical measurements at room temperature |
Eliminates or reduces the need for heavy carbon doping in electrocatalytic and energy storage formulations.
CuS is highly stable at room temperature but undergoes controlled thermal reduction to Cu2S at temperatures above 350 °C [1]. Direct procurement of Cu2S is often complicated by its limited long-term shelf stability, as it slowly converts back to CuS even in inert atmospheres[2]. Thus, CuS is the preferred stable precursor for reproducible manufacturing.
| Evidence Dimension | Thermal stability threshold and phase conversion |
| Target Compound Data | Stable up to 350 °C, where it cleanly reduces to Cu2S |
| Comparator Or Baseline | Cu2S exhibits phase instability, slowly oxidizing/converting to CuS at 25 °C |
| Quantified Difference | 325 °C higher stability window for handling and storage |
| Conditions | Inert atmosphere storage and high-temperature processing |
Ensures reproducible stoichiometry in the manufacturing of complex copper chalcogenide nanostructures.
CuS possesses a strong Localized Surface Plasmon Resonance (LSPR) absorption band in the Near-Infrared (NIR) region, peaking around 1000 nm due to valence band free carriers[1]. Copper(II) oxide (CuO) lacks this LSPR effect entirely, absorbing primarily in the visible spectrum (<600 nm) [2]. This makes CuS uniquely suited for NIR-driven photothermal applications.
| Evidence Dimension | Near-Infrared (NIR) optical absorption peak |
| Target Compound Data | Strong LSPR absorption peak at ~1000 nm |
| Comparator Or Baseline | CuO absorbs primarily at <600 nm (no LSPR) |
| Quantified Difference | ~400 nm red-shift in absorption capability into the NIR-II window |
| Conditions | Optical absorbance spectroscopy under 980 nm / 1064 nm laser irradiation |
Critical for formulating NIR-responsive smart coatings, sensors, and photothermal agents.
Due to its theoretical capacity of 561 mAh/g and high operating voltage, CuS is the preferred choice over Cu2S for formulating conversion-type cathodes in next-generation lithium-ion and sodium-ion batteries [1].
Leveraging its intrinsic LSPR absorption peak at ~1000 nm, CuS is highly effective for manufacturing smart coatings, sensors, and photothermal agents that require rapid heating under 980 nm or 1064 nm laser irradiation, an application where CuO fails[2].
Because CuS cleanly decomposes to Cu2S at temperatures above 350 °C, it serves as a highly reliable, room-temperature-stable precursor for the controlled manufacturing of complex copper sulfide nanostructures, avoiding the shelf-degradation issues of directly procured Cu2S[3].
With its metallic-like conductivity (~10^3 S/cm), CuS acts as an excellent electron-transfer mediator when coupled with other semiconductors (like CuO or TiO2), significantly reducing electron-hole recombination rates without the need for heavy carbon doping [1].